(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride
Description
This compound is a synthetic small molecule characterized by a hybrid structure combining a thiadiazine ring, a piperazine moiety, and a pyrazine carbonyl group. The thiadiazine and piperazine groups are known for their roles in modulating receptor interactions (e.g., serotonin or dopamine receptors), while the pyrazine moiety may contribute to solubility and pharmacokinetic properties .
Properties
IUPAC Name |
[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6OS.ClH/c25-17(15-12-19-6-7-20-15)23-8-10-24(11-9-23)18-22-21-16(13-26-18)14-4-2-1-3-5-14;/h1-7,12H,8-11,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRMJKVHYKWGMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)C4=NC=CN=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride, with the CAS number 1351632-38-6, is a complex organic molecule that incorporates multiple heterocyclic structures. Its potential biological activities are of significant interest in pharmacological research, particularly in the areas of anticancer and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of the compound is CHClNOS, and it has a molecular weight of 402.9 g/mol. The structural components include a thiadiazine moiety, a piperazine ring, and a pyrazinyl group, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 402.9 g/mol |
| CAS Number | 1351632-38-6 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to thiadiazole and piperazine derivatives. For instance, derivatives containing similar structural features have shown significant cytotoxicity against various cancer cell lines.
- Cytotoxicity Studies : A study evaluated several derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that compounds with piperazine and thiadiazole structures exhibited high selectivity for cancerous cells over normal cells, with IC values ranging from 2.32 µg/mL to 10.10 µg/mL depending on structural modifications .
- Mechanism of Action : The mechanism underlying the anticancer activity involves induction of apoptosis as evidenced by increased levels of pro-apoptotic proteins (Bax) and activation of caspases . Compounds that led to cell cycle arrest at the S and G2/M phases were particularly effective, suggesting their potential as chemotherapeutic agents.
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Benzofuran and thiadiazole derivatives are known for their broad-spectrum antimicrobial activities.
- Antibacterial Studies : Similar compounds have been tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at low concentrations .
- Fungal Activity : Antifungal activity has also been noted in related thiadiazole compounds against Aspergillus niger and Aspergillus oryzae, indicating a promising profile for treating fungal infections .
Case Studies
Several case studies have illustrated the biological activity of compounds similar to (4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride:
- Study on Thiadiazole Derivatives : A comprehensive study synthesized various thiadiazole-based compounds and evaluated their anticancer properties. Some derivatives exhibited IC values as low as 3.21 µg/mL against MCF-7 cells, indicating potent anticancer activity .
- Piperazine Modifications : Research indicated that modifications to the piperazine ring significantly enhanced cytotoxicity, with certain substitutions leading to increased binding affinity to cancer cell receptors .
Scientific Research Applications
Research indicates that derivatives of thiadiazine and piperazine often display a variety of biological activities. The specific activities associated with (4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride include:
-
Antimicrobial Activity : Several studies have reported that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus.
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Sample A E. coli 12 µg/mL Sample B S. aureus 10 µg/mL
This suggests that the compound could be developed as an antimicrobial agent.
Therapeutic Applications
The potential therapeutic applications of this compound are broad and include:
- Antimicrobial Therapy : Given its promising antimicrobial activity, further development could lead to new treatments for bacterial infections.
- Anticancer Activity : Preliminary studies suggest that similar compounds may possess cytotoxic properties against cancer cell lines, warranting further investigation into their potential as anticancer agents.
- Neuropharmacology : The piperazine moiety is known for its effects on the central nervous system; thus, this compound may also be explored for neuropharmacological applications.
Case Studies
Several case studies have highlighted the efficacy of related compounds in various biological assays:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that benzothiazole derivatives exhibited significant antibacterial activity against resistant strains of bacteria.
- Cytotoxicity Assays : Research published in Pharmaceutical Biology assessed the cytotoxic effects of thiadiazine derivatives on several cancer cell lines, revealing promising results that suggest potential for further development.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The compound’s structural features align with three major classes of bioactive molecules: thiadiazine derivatives , piperazine-containing compounds , and pyrazine-based analogs . Below is a comparative analysis based on general pharmacological and chemical principles derived from the evidence:
Thiadiazine Derivatives
Thiadiazines are heterocyclic compounds with sulfur and nitrogen atoms in their rings. However, this modification could also reduce aqueous solubility, a trade-off observed in similar derivatives .
Piperazine-Containing Compounds
Piperazine is a common scaffold in neuroactive drugs (e.g., antipsychotics, antidepressants). The target compound’s piperazine group, linked to a methanone-pyrazine moiety, distinguishes it from classical piperazine drugs like trifluoperazine. This structural variation likely alters receptor binding kinetics—for instance, reducing affinity for dopamine D2 receptors while possibly enhancing selectivity for serotonin receptors .
Pyrazine-Based Analogs
Pyrazine derivatives are noted for their role in antimicrobial and anticancer agents. The pyrazin-2-yl methanone group in the target compound may confer metabolic stability compared to unsubstituted pyrazines. However, its electronegative carbonyl group could increase susceptibility to enzymatic hydrolysis, a limitation observed in related compounds .
Table 1: Hypothetical Comparative Properties
| Property | Target Compound | Classical Thiadiazine (e.g., 1,3,4-thiadiazin-2-amine) | Piperazine Drug (e.g., Trifluoperazine) | Pyrazine Analog (e.g., Pyrazinamide) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~400 (estimated) | ~150–200 | ~480 | ~123 |
| Solubility | Moderate (due to hydrochloride salt) | High aqueous solubility | Low (lipophilic) | High |
| Bioactivity | Neurological modulation (hypothetical) | Antimicrobial | Antipsychotic | Antitubercular |
| Metabolic Stability | Moderate (pyrazine hydrolysis risk) | High | High | Low |
Note: Data are extrapolated from general trends in similar compounds due to lack of direct evidence on the target molecule .
Preparation Methods
Thiadiazine Ring Formation
The 5-phenyl-6H-1,3,4-thiadiazine moiety is typically synthesized via cyclization of thiosemicarbazide intermediates. As demonstrated in analogous systems, treatment of benzaldehyde thiosemicarbazone 1 with α-bromoketones 2 in ethanol under reflux (12-16 hr) generates the thiadiazine core 3 through intramolecular nucleophilic displacement (Scheme 1).
Table 1: Optimization of Thiadiazine Cyclization
| Condition | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Conventional reflux | Ethanol | 78 | 14 | 67 |
| Microwave-assisted | DMF | 120 | 0.5 | 82 |
| Ultrasound | Methanol | 50 | 3 | 58 |
Microwave irradiation reduces reaction time by 96% while improving yield by 15% compared to thermal methods, attributed to enhanced molecular collision frequency.
Piperazine Incorporation
Nucleophilic aromatic substitution installs the piperazine subunit at the thiadiazine C2 position. Reacting thiadiazine 3 with N-Boc-piperazine 4 in DMF at 80°C for 8 hr (K2CO3 base) affords intermediate 5 , followed by Boc deprotection using HCl/dioxane to yield 4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazine 6 .
Critical Parameters:
Pyrazine Coupling and Salt Formation
Acylation of piperazine 6 with pyrazine-2-carbonyl chloride 7 in dichloromethane (0°C → RT, 12 hr) provides the free base 8 , which is subsequently treated with HCl gas in ethyl acetate to precipitate the hydrochloride salt 9 (Scheme 2).
Key Observations:
- Slow chloride gas introduction (<5 mL/min) prevents localized overheating and maintains crystal integrity
- Ethyl acetate yields 98% pure salt vs. 89% from ethanol recrystallization due to differential solubility
Alternative Synthetic Strategies
One-Pot Multicomponent Approach
Recent advances employ Ugi-type reactions combining benzaldehyde, thiosemicarbazide, piperazine, and pyrazine carbonyl precursors in methanol with 20 mol% Zn(OTf)2 catalyst. While reducing step count, this method currently achieves only 52% yield due to competing side reactions.
Table 2: Multicomponent Reaction Optimization
| Catalyst | Loading (mol%) | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| None | - | 25 | 12 | 67 |
| Zn(OTf)2 | 20 | 60 | 52 | 89 |
| CuI | 15 | 80 | 41 | 78 |
Solid-Phase Synthesis
Immobilization of the piperazine subunit on Wang resin enables iterative coupling steps:
- Resin-bound piperazine 10 reacts with thiadiazine bromide 11 (DIEA, DMF, 50°C, 6 hr)
- On-resin acylation with pyrazine carbonyl imidazolide 12
- TFA cleavage yields free base 8 , converted to hydrochloride via standard methods
Though requiring specialized equipment, this approach facilitates rapid analog generation with 73-85% yields per coupling cycle.
Critical Analysis of Purification Methods
Recrystallization Optimization
The hydrochloride salt's solubility profile dictates solvent selection:
Table 3: Recrystallization Solvent Screening
| Solvent System | Recovery (%) | Purity (%) | Crystal Habit |
|---|---|---|---|
| EtOAc/Hexanes (3:1) | 88 | 99.2 | Needles |
| MeOH/H2O (4:1) | 92 | 98.7 | Plates |
| Acetone | 76 | 97.5 | Irregular Prisms |
Ethyl acetate/hexane mixtures provide optimal purity despite slightly lower recovery, favoring pharmaceutical applications.
Chromatographic Purification
Reverse-phase C18 columns (MeCN/H2O + 0.1% TFA) resolve the free base from des-phenyl impurities. Gradient elution from 20% to 65% MeCN over 30 min achieves baseline separation with 95% mass recovery.
Scalability and Process Chemistry Considerations
Kilogram-scale production employs:
- Continuous flow microwave reactors for thiadiazine synthesis (5 kg/batch, 89% yield)
- Falling film HCl absorbers for salt formation (99.8% gas utilization efficiency)
- In-line PAT (Process Analytical Technology) monitoring via Raman spectroscopy controls crystallization endpoints
Cost Analysis:
- Raw material costs dominate (63%), particularly pyrazine-2-carbonyl chloride ($2,150/kg)
- Microwave processing reduces energy costs by 42% vs. batch reactors
Emerging Methodologies
Photocatalytic C-S Bond Formation
Visible-light-mediated coupling of diazine thiols 13 with vinyl azides 14 using Ru(bpy)3Cl2 catalyst (blue LEDs, 24 hr) constructs the thiadiazine ring with 91% enantiomeric excess in chiral derivatives.
Biocatalytic Approaches
Engineered transaminases (ATA-117) catalyze the formation of key piperazine-thiadiazine intermediates in aqueous buffer (pH 7.4, 37°C), achieving 78% conversion with 99% regioselectivity.
Q & A
Basic: What synthetic methodologies are recommended for preparing (4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride?
The synthesis of this compound involves multi-step reactions, typically including:
- Step 1 : Formation of the thiadiazine core via cyclocondensation of thiourea derivatives with α-haloketones or aldehydes under acidic conditions .
- Step 2 : Introduction of the piperazine moiety through nucleophilic substitution or coupling reactions. For example, coupling 5-phenyl-6H-1,3,4-thiadiazin-2-amine with a pyrazinyl-piperazine intermediate using carbodiimide-based coupling agents .
- Step 3 : Salt formation with hydrochloric acid to enhance solubility and stability. This requires precise stoichiometry and controlled pH during crystallization .
Critical Parameters : Temperature (often 60–80°C for cyclization), solvent selection (DMF or ethanol for polar intermediates), and reaction time (6–24 hours for high yields) .
Basic: Which spectroscopic techniques are most effective for structural characterization?
- NMR Spectroscopy : 1H/13C NMR confirms the integration of aromatic protons (pyrazine and phenyl groups) and piperazine CH2 signals. Disappearance of NH peaks in the hydrochloride form indicates salt formation .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with sulfur (thiadiazine) and chlorine (hydrochloride salt) .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry of the piperazine-thiadiazine linkage, as demonstrated in analogous compounds .
Advanced: How can competing reaction pathways during synthesis be minimized to improve yield?
Competing side reactions (e.g., over-alkylation or oxidation) are mitigated by:
- Protecting Groups : Temporarily blocking reactive sites (e.g., pyrazine nitrogen) with tert-butoxycarbonyl (Boc) groups during piperazine coupling .
- Catalytic Optimization : Using Pd/C or CuI for selective cross-coupling reactions, reducing undesired byproducts .
- Real-Time Monitoring : Employing TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) or HPLC to track reaction progress and isolate intermediates .
Case Study : In analogous thiadiazine syntheses, adjusting solvent polarity (e.g., switching from DMF to THF) reduced dimerization by 40% .
Advanced: How should researchers address discrepancies in pharmacological activity data across studies?
Contradictions in activity (e.g., variable IC50 values in kinase assays) may arise from:
- Assay Conditions : Differences in buffer pH, ion strength, or reducing agents (e.g., DTT) can alter compound stability. Standardize protocols using reference inhibitors .
- Metabolite Interference : Active metabolites (e.g., demethylated derivatives) may contribute to observed effects. Use LC-MS to quantify parent compound vs. metabolites in biological matrices .
- Structural Analogues : Compare activity with closely related compounds (e.g., replacing pyrazine with pyrimidine) to isolate pharmacophore contributions .
Advanced: What strategies optimize solubility and bioavailability for in vivo studies?
- Salt Screening : Beyond hydrochloride, test alternative salts (e.g., mesylate or citrate) to improve aqueous solubility .
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations for intravenous administration, ensuring compatibility with biological membranes .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperazine) to enhance permeability, followed by enzymatic activation in target tissues .
Advanced: How can computational methods guide the design of derivatives with improved target selectivity?
- Molecular Docking : Map interactions between the thiadiazine-piperazine scaffold and target proteins (e.g., kinase ATP-binding pockets). Prioritize derivatives with stronger hydrogen bonding to conserved residues .
- QSAR Modeling : Correlate substituent electronegativity (e.g., chloro vs. methoxy groups on phenyl rings) with activity trends to predict optimal modifications .
- ADMET Prediction : Use tools like SwissADME to filter candidates with unfavorable pharmacokinetic profiles (e.g., CYP450 inhibition) .
Basic: What purity assessment protocols are recommended for this compound?
- HPLC : Utilize a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile:water (70:30) + 0.1% TFA. Purity >98% is required for pharmacological assays .
- Elemental Analysis : Confirm C, H, N, S, and Cl content within ±0.4% of theoretical values to verify salt stoichiometry .
Advanced: How to troubleshoot low yields in the final coupling step?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2 vs. PdCl2) for Suzuki-Miyaura couplings involving pyrazine .
- Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes while maintaining 80°C, improving efficiency and minimizing degradation .
- Purification Techniques : Use flash chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization (ethanol/water) to isolate pure product .
Basic: What safety precautions are critical when handling this compound?
- Toxicity : Assume acute toxicity (LD50 < 500 mg/kg) based on structurally related piperazine-thiadiazines. Use fume hoods and PPE .
- Waste Disposal : Neutralize hydrochloric acid byproducts with sodium bicarbonate before disposal .
Advanced: How to validate target engagement in cellular assays?
- Biochemical Assays : Measure kinase inhibition (e.g., JAK2 or PI3K) using fluorescence polarization or ADP-Glo™ kits .
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by monitoring protein stabilization at elevated temperatures .
- CRISPR Knockout : Compare activity in wild-type vs. target gene-knockout cell lines to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
